4-(Dimethoxymethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Space Chemistry

Scientific Field: Astrochemistry Application Summary: While not directly related to 4-(Dimethoxymethyl)benzonitrile, its structural analog, benzonitrile, has been detected in space, marking a significant discovery in astrochemistry. This suggests that similar nitrile compounds could also exist and play a role in the chemistry of the interstellar medium. Methods of Application: Astronomers use radio telescopes to detect the signature frequencies of molecules in space. Benzonitrile was identified by its unique spectral fingerprint, which could be a method to search for 4-(Dimethoxymethyl)benzonitrile and related compounds. Results: The detection of benzonitrile supports the presence of complex organic molecules in space, which are essential for understanding the origins of life and the chemical evolution of galaxies .

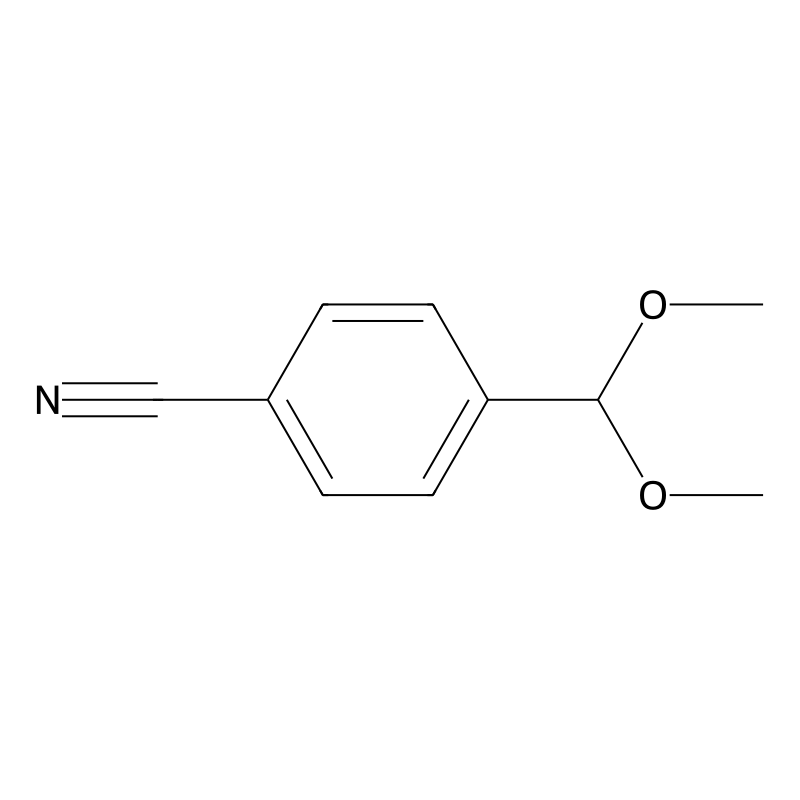

4-(Dimethoxymethyl)benzonitrile is an organic compound characterized by the molecular formula and a molecular weight of approximately 177.2 g/mol. This compound features a benzonitrile moiety with two methoxy groups attached to the carbon adjacent to the nitrile group, enhancing its solubility and reactivity in various chemical environments. The structure can be represented as follows:

This compound is notable for its potential applications in both chemical synthesis and biological research.

There is no current information available regarding the specific mechanism of action of 4-(Dimethoxymethyl)benzonitrile in biological systems or its interaction with other compounds.

- Nitrile group: Nitriles can be mildly toxic and some can irritate the skin and eyes.

- Aromatic compound: Aromatic hydrocarbons can have various health hazards depending on the specific compound. Safe handling practices for aromatic compounds should be followed.

- Oxidation: Typically performed using potassium permanganate, leading to products such as 4-(dimethoxymethyl)benzoic acid.

- Reduction: Commonly achieved with lithium aluminum hydride, resulting in 4-(dimethoxymethyl)benzylamine.

- Nucleophilic Substitution: This compound can react with various nucleophiles in the presence of bases or acids, producing different substituted benzonitriles depending on the nucleophile used.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Lithium aluminum hydride Anhydrous ether Nucleophilic Substitution Sodium hydroxide or hydrochloric acid Aqueous or organic solvents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Sodium hydroxide or hydrochloric acid | Aqueous or organic solvents |

Research into the biological activity of 4-(Dimethoxymethyl)benzonitrile suggests that it may interact with various biological macromolecules, potentially influencing their function and stability. The nitrile group in particular is known for its reactivity, which can lead to covalent bonding with nucleophiles in biological systems. Ongoing studies are exploring its therapeutic potential and interactions with biomolecules.

The synthesis of 4-(Dimethoxymethyl)benzonitrile can be achieved through several methods, including:

- From 4-Cyanobenzaldehyde and Trimethoxymethane: This method involves the reaction of these two precursors under controlled conditions to yield the desired compound.

- Industrial Production: Often employs similar synthetic routes but scaled up for efficiency. The use of ionic liquids has been noted for their catalytic properties and ability to facilitate phase separation during reactions.

4-(Dimethoxymethyl)benzonitrile finds a variety of applications across different fields:

- Chemical Research: Serves as an intermediate in synthesizing more complex organic compounds.

- Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

- Industrial Uses: Utilized in producing dyes, pesticides, and other industrial chemicals.

Interaction studies are crucial for understanding the reactivity and potential biological effects of 4-(Dimethoxymethyl)benzonitrile. Research indicates that compounds with similar structures may interact with proteins and nucleic acids, affecting their stability and function. Detailed studies are necessary to elucidate the specific interactions and mechanisms involved.

Several compounds share structural similarities with 4-(Dimethoxymethyl)benzonitrile. Here are notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methoxybenzonitrile | 1515-86-2 | Contains a single methoxy group |

| 4-Ethoxybenzonitrile | 153329-04-5 | Features an ethoxy group instead of methoxy |

| 4-(Dimethylamino)methylbenzonitrile | 15996-76-6 | Contains a dimethylamino group |

Uniqueness

The uniqueness of 4-(Dimethoxymethyl)benzonitrile lies in its dimethoxymethyl substituent, which enhances its solubility in organic solvents compared to other benzonitriles. This distinct feature affects its reactivity profile and potential applications, making it a valuable compound in both synthetic chemistry and biological research.

4-(Dimethoxymethyl)benzonitrile is characterized by its systematic International Union of Pure and Applied Chemistry name, which precisely describes its molecular structure. The compound possesses the Chemical Abstracts Service registry number 90921-71-4, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₀H₁₁NO₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 177.20 grams per mole.

The compound's systematic nomenclature reflects its structural composition, featuring a benzonitrile backbone with a dimethoxymethyl substituent at the para position. Alternative names include 4-cyanobenzaldehyde dimethyl acetal and para-cyanobenzaldehyde dimethyl acetal, highlighting its relationship to the corresponding aldehyde precursor. The Simplified Molecular Input Line Entry System notation COC(OC)C1=CC=C(C=C1)C#N provides a standardized representation of its chemical structure.

The Material Safety Data Sheet number MFCD25968758 serves as an additional identifier for regulatory and safety documentation purposes. This compound belongs to the broader class of aromatic nitriles, specifically those containing acetal functional groups, which imparts unique chemical properties and reactivity patterns distinct from simple benzonitrile derivatives.

Historical Context and Development

The development of 4-(Dimethoxymethyl)benzonitrile emerged from the broader historical context of benzonitrile chemistry and acetal protection strategies in organic synthesis. While specific historical documentation of this compound's first synthesis is limited in the available literature, its development can be traced through the evolution of acetal chemistry and the need for protected aldehyde intermediates in synthetic organic chemistry.

The compound represents an advancement in the field of carbonyl protection, where traditional aldehyde groups are converted to more stable acetal forms to prevent unwanted side reactions during multi-step synthesis processes. The dimethyl acetal functionality serves as a protecting group that can be selectively removed under mild acidic conditions to regenerate the corresponding aldehyde, making it valuable in complex synthetic sequences.

Research into benzonitrile derivatives has been driven by their utility as intermediates in pharmaceutical and agrochemical synthesis. The combination of nitrile and acetal functionalities in a single molecule provides synthetic chemists with a versatile building block that can undergo selective transformations at either functional group, depending on the reaction conditions employed.

Significance in Organic Synthesis

4-(Dimethoxymethyl)benzonitrile occupies a crucial position in synthetic organic chemistry due to its dual functionality and strategic utility in multi-step synthesis pathways. The compound serves as a protected form of 4-cyanobenzaldehyde, allowing synthetic chemists to manipulate other portions of complex molecules without interference from the reactive aldehyde functionality.

The acetalization reaction that forms this compound has been extensively studied using various catalytic systems. Research demonstrates that cerium phosphate catalysts can efficiently convert 4-cyanobenzaldehyde to its dimethyl acetal form under mild reaction conditions. This transformation proceeds with excellent selectivity and yields, making it a practical synthetic method for large-scale applications.

The compound's synthetic utility extends beyond its role as a protected aldehyde. The nitrile group provides opportunities for further functionalization through nucleophilic addition reactions, reduction to primary amines, or hydrolysis to carboxylic acids. These transformations, combined with the ability to selectively deprotect the acetal group, create numerous synthetic pathways for accessing diverse molecular architectures.

Structural Identifiers and Formula

4-(Dimethoxymethyl)benzonitrile is a substituted benzonitrile derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 90921-71-4 and is catalogued in the PubChem database with the identifier 13594521 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-(dimethoxymethyl)benzonitrile, reflecting its structural composition of a benzonitrile core substituted with a dimethoxymethyl group at the para position [2].

The compound possesses an exact mass of 177.078978594 daltons and a monoisotopic mass of identical value [2]. The molecular architecture comprises 13 heavy atoms, with a topological polar surface area of 42.3 square angstroms [2]. The structure contains no hydrogen bond donors but features three hydrogen bond acceptors, contributing to its interaction capabilities with polar environments [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem 2.2 (2025.04.14) [2] |

| CAS Registry Number | 90921-71-4 | CAS Registry [1] |

| Molecular Weight | 177.20 g/mol | PubChem 2.2 (2025.04.14) [2] |

| Exact Mass | 177.078978594 Da | PubChem 2.2 (2025.04.14) [2] |

| Heavy Atom Count | 13 | PubChem [2] |

| Topological Polar Surface Area | 42.3 Ų | Cactvs 3.4.8.18 (2025.04.14) [2] |

The simplified molecular input line entry system representation is COC(C1=CC=C(C=C1)C#N)OC, which clearly delineates the methoxy groups attached to the central carbon of the dimethoxymethyl substituent [2]. The International Chemical Identifier key KAIKLOZUJNGBNP-UHFFFAOYSA-N provides a unique computational identifier for database searches and computational studies [2].

Bond Parameters and Molecular Geometry

The molecular geometry of 4-(Dimethoxymethyl)benzonitrile exhibits characteristic features of substituted aromatic systems. The benzene ring maintains planarity with typical carbon-carbon bond lengths in aromatic systems [3]. The nitrile group displays linear geometry with a carbon-nitrogen triple bond, which is characteristic of benzonitrile derivatives [3].

Related structural studies on benzonitrile compounds have provided insights into bond parameters typical of such systems. In 4-(dimethylamino)benzonitrile, the carbon-nitrogen amino bond distance was calculated at 1.372 angstroms using second-order Møller-Plesset perturbation theory, which is shorter than a normal single carbon-nitrogen bond of approximately 1.46 angstroms due to resonance effects [3]. The nitrile carbon-nitrogen bond length in similar compounds has been reported as 1.157 angstroms [3].

The dimethoxymethyl substituent introduces additional conformational flexibility through the methoxy groups. The rotatable bond count of three indicates the presence of rotational degrees of freedom around the carbon-oxygen bonds and the bond connecting the substituent to the benzene ring [2]. This flexibility allows for various conformational arrangements that may influence the compound's physicochemical properties.

The molecular complexity value of 184, as computed by chemical database algorithms, reflects the structural intricacy arising from the combination of aromatic and aliphatic components [2]. The formal charge of zero indicates that the molecule exists in a neutral state under standard conditions [2].

Conformational Analysis

Conformational analysis of 4-(Dimethoxymethyl)benzonitrile involves the examination of rotational barriers and preferred orientations of the dimethoxymethyl substituent relative to the benzene ring. The presence of three rotatable bonds provides multiple conformational possibilities that can significantly influence molecular properties [2].

Computational studies on related benzonitrile derivatives have demonstrated the importance of conformational analysis in understanding molecular behavior. For 4-(dimethylamino)benzonitrile, Franck-Condon intensity analysis suggested that the dimethylamino group is displaced in the excited state by approximately 30 degrees with respect to its planar orientation in the ground state [4]. Similar conformational changes may be expected for the dimethoxymethyl substituent, although the specific geometric parameters would differ due to the distinct electronic and steric properties.

The rotational barriers in methoxy-substituted aromatic compounds are typically influenced by steric interactions and electronic effects. Studies on methyl group rotational dynamics in organic solids have shown that rotational barriers can range from 2 to 12 kilojoules per mole, depending on the molecular environment and intermolecular interactions [5]. The two methoxy groups in 4-(Dimethoxymethyl)benzonitrile may exhibit different rotational barriers due to their distinct local environments.

Theoretical investigations on similar compounds have revealed that conformational preferences can be understood through analysis of steric and electrostatic effects. The substituent effects on rotational barriers have been correlated with Hammett substituent constants, providing predictive capabilities for conformational behavior [6]. The electronic nature of the benzonitrile acceptor group is expected to influence the conformational preferences of the dimethoxymethyl donor substituent through intramolecular interactions.

Physical Properties

Thermal Behavior

The thermal properties of 4-(Dimethoxymethyl)benzonitrile have not been extensively characterized in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior patterns. Related dimethoxybenzonitrile isomers, such as 2,4-dimethoxybenzonitrile, exhibit melting points in the range of 93-94 degrees Celsius and boiling points of 165-170 degrees Celsius at reduced pressure (5 torr) [7].

The thermal stability of benzonitrile derivatives is generally influenced by the nature and position of substituents on the aromatic ring. Studies on thermally activated internal conversion in aminobenzonitrile compounds have demonstrated that these molecules undergo efficient thermal activation processes at elevated temperatures [8]. For 4-(dimethylamino)benzonitrile in n-hexadecane, the fluorescence decay time decreases from 3.43 nanoseconds at 25 degrees Celsius to 0.163 nanoseconds at 284 degrees Celsius, indicating significant thermal effects on electronic properties [8].

Thermogravimetric analysis studies on related aromatic nitrile compounds have shown decomposition starting temperatures in the range of 366-400 degrees Celsius [9]. The thermal decomposition behavior typically involves multiple pathways, including nitrile group transformation and aromatic ring degradation. The presence of methoxy groups may influence thermal stability through their electron-donating effects and potential for oxidative processes.

The glass transition temperature of related compounds with similar structural motifs has been reported to exceed 291 degrees Celsius, suggesting high thermal stability in the solid state [9]. The char yield at 800 degrees Celsius under nitrogen atmosphere for similar aromatic compounds ranges from 66 to 72 percent, indicating substantial carbonaceous residue formation during thermal decomposition [9].

Solubility Parameters

The solubility characteristics of 4-(Dimethoxymethyl)benzonitrile are influenced by its molecular structure, which combines polar and nonpolar regions. The compound possesses a computed octanol-water partition coefficient (XLogP3-AA) of 1.3, indicating moderate lipophilicity [2]. This value suggests that the compound exhibits balanced affinity for both aqueous and organic phases, with a slight preference for organic environments.

The presence of two methoxy groups and the nitrile functionality contributes to the polar character of the molecule. The topological polar surface area of 42.3 square angstroms reflects the compound's capacity for hydrogen bonding and dipolar interactions [2]. With three hydrogen bond acceptors and no hydrogen bond donors, the compound can participate in hydrogen bonding as an acceptor only [2].

Related studies on methoxybenzonitrile compounds have demonstrated solubility in methanol and other polar organic solvents [10] [11]. The solubility behavior of 4-(dimethylamino)benzonitrile, a structurally related compound, shows good solubility in methanol, suggesting similar behavior for the dimethoxymethyl derivative [11]. The electron-donating nature of methoxy groups generally enhances solubility in polar solvents compared to unsubstituted benzonitrile.

Comparative analysis with 4,4'-dimethoxybenzophenone solubility studies indicates that dimethoxy-substituted aromatic compounds show variable solubility depending on the solvent system. The solubility order typically follows: aromatic solvents > polar aprotic solvents > polar protic solvents > nonpolar aliphatic solvents [12]. The mixing thermodynamic properties generally indicate entropy-increasing and spontaneous dissolution processes [12].

Stability Under Various Conditions

The chemical stability of 4-(Dimethoxymethyl)benzonitrile under various environmental conditions is a critical consideration for its handling and applications. The compound's stability is influenced by the presence of both the nitrile group and the dimethoxymethyl substituent, each contributing distinct reactivity patterns.

Hydrolytic stability represents a primary concern for nitrile-containing compounds. Studies on disubstituted benzonitriles have demonstrated that hydrolysis rates are pH-dependent, with base-catalyzed hydrolysis showing linear relationships with Hammett substituent constants [13]. The hydrolysis rate constants for benzonitrile derivatives at 25 degrees Celsius can be predicted using the relationship log kB = 1.45σ - 0.859, where σ represents the Hammett substituent constant [13].

The dimethoxymethyl group introduces additional stability considerations due to the presence of ether linkages. Dimethoxybenzene derivatives have been studied for their stability under various conditions, revealing that radical cation formation can lead to degradation through deprotonation, dimerization, hydrolysis, and demethylation pathways [14]. In aqueous environments, deprotonation reactions predominate, while in organic solvents such as propylene carbonate, demethylation becomes the primary degradation mechanism [14].

Oxidative stability is another important factor, particularly for compounds containing methoxy groups. Studies on substituted aromatic compounds have shown that exposure to air can lead to oxidative coupling reactions and the formation of dimeric products [15]. The stability can be enhanced by exclusion of oxygen and protection from light exposure [15].

Temperature effects on stability have been investigated for related benzonitrile compounds. At elevated temperatures, thermal decomposition can occur through multiple pathways, including nitrile hydrolysis to form amide intermediates [16]. The activation energies for these processes typically range from 100 to 150 kilojoules per mole for benzonitrile derivatives [17].

Electronic Structure

Electron Density Distribution

The electron density distribution in 4-(Dimethoxymethyl)benzonitrile is characterized by the interplay between the electron-withdrawing nitrile group and the electron-donating dimethoxymethyl substituent. This substitution pattern creates a push-pull electronic system that significantly influences the molecular properties and reactivity.

The nitrile group, positioned at the para location relative to the dimethoxymethyl substituent, acts as a strong electron-withdrawing group through both inductive and resonance effects. The electronegativity of nitrogen and the sp hybridization of the nitrile carbon create an electron-deficient region that draws electron density from the aromatic ring [18]. This electron withdrawal is facilitated by the conjugated π-system of the benzene ring, allowing for efficient charge transfer from the donor to the acceptor group.

The dimethoxymethyl substituent functions as an electron-donating group through the oxygen lone pairs of the methoxy groups. These lone pairs can participate in hyperconjugation with the aromatic system, increasing electron density on the benzene ring [14]. The electron-donating effect is transmitted through the aromatic π-system toward the electron-deficient nitrile group, creating a charge transfer character in the molecular electronic structure.

Computational studies on related substituted benzonitrile compounds have revealed that electron density redistribution upon excitation can lead to significant structural changes. In 4-(dimethylamino)benzonitrile, the formation of charge transfer states involves substantial electron density movement from the amino donor to the nitrile acceptor, resulting in quinoidal distortion of the aromatic ring [3]. Similar electronic redistribution patterns are expected for 4-(Dimethoxymethyl)benzonitrile, although the magnitude of charge transfer may differ due to the distinct donating ability of the dimethoxymethyl group compared to the dimethylamino group.

Dipole Moment and Polarizability

The dipole moment of 4-(Dimethoxymethyl)benzonitrile arises from the asymmetric distribution of electron density created by the push-pull substitution pattern. While specific experimental values for this compound are not available in the literature, the molecular architecture suggests a significant dipole moment oriented along the molecular axis connecting the electron-donating and electron-withdrawing groups.

Reference measurements on benzonitrile itself provide a baseline for comparison. Fourier transform microwave spectroscopy studies have determined the electric dipole moment of benzonitrile to be 4.5152 debye [18]. The substitution with electron-donating groups typically increases the dipole moment due to enhanced charge separation. Hexasubstituted benzenes with strong donor-acceptor combinations have achieved dipole moments exceeding 10 debye [19].

The polarizability of aromatic nitrile compounds has been investigated through refractive index measurements and theoretical calculations. Studies on benzonitrile have reported static electronic polarizability values of approximately 1.2 × 10⁻²³ esu [20]. The polarizability of 4-(Dimethoxymethyl)benzonitrile is expected to be higher than that of benzonitrile due to the additional methoxy groups, which contribute to the overall molecular polarizability through their lone pair electrons.

Solvent effects on polarizability have been found to be minimal for benzonitrile derivatives. The static and dynamic electronic polarizability of benzonitrile shows little variation across different solvents, with the electric deformability being only slightly affected by the dielectric nature of the medium [20]. The total electric deformability, measured as the variation of polarizability at specific wavelengths compared to the static value, typically ranges from 7 to 11 percent for benzonitrile in various solvents [20].

The anisotropy of polarizability in substituted benzonitrile compounds contributes to their optical properties and molecular interactions. The linear molecular structure with strong electron donor and acceptor groups creates significant polarizability anisotropy, which influences the compound's behavior in electric fields and its interaction with electromagnetic radiation.

Molecular Orbital Analysis

The molecular orbital structure of 4-(Dimethoxymethyl)benzonitrile reflects the electronic communication between the electron-donating dimethoxymethyl group and the electron-accepting nitrile functionality. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's electronic properties and reactivity.

Theoretical studies on related benzonitrile derivatives provide insight into the expected orbital characteristics. In substituted benzonitrile systems, the lowest unoccupied molecular orbital is typically localized on the nitrile-substituted benzene ring, with significant electron density at the 1 and 4 positions of the phenyl ring [21]. The 2 and 6 positions show relatively higher orbital density compared to the 3 and 5 positions, with the 1 position having the largest contribution to the orbital density [21].

The highest occupied molecular orbital in donor-substituted benzonitriles generally exhibits significant contribution from the donor substituent. In 4-(dimethylamino)benzonitrile, density functional theory calculations have shown that the charge transfer character of excited states involves electron transfer from the amino group to the nitrile acceptor [22]. The orbital overlap between donor and acceptor groups determines the efficiency of intramolecular charge transfer processes.

The energy gap between frontier orbitals provides information about the electronic excitation properties and chemical reactivity of the compound. Smaller energy gaps generally indicate higher chemical reactivity and lower kinetic stability [23]. The presence of strong donor and acceptor groups in 4-(Dimethoxymethyl)benzonitrile is expected to result in a relatively small frontier orbital energy gap compared to unsubstituted benzonitrile.

Configuration interaction calculations on 4-(dimethylamino)benzonitrile have revealed the importance of multiple electronic configurations in describing the excited state properties [22]. The charge transfer states exhibit strong dependence on molecular geometry, with twisted conformations leading to different orbital overlaps and excitation energies. Similar effects are anticipated for 4-(Dimethoxymethyl)benzonitrile, where the conformational flexibility of the dimethoxymethyl group may influence the orbital interactions and electronic properties.

The retrosynthetic analysis of 4-(dimethoxymethyl)benzonitrile reveals three primary disconnection strategies that guide synthetic planning. Route A involves the direct disconnection of carbon-oxygen bonds at the acetal position, leading back to 4-cyanobenzaldehyde as the key intermediate . This approach capitalizes on the straightforward acetal formation reaction, where the aldehyde functionality can be protected as a dimethyl acetal under acidic conditions. The strategic advantage of this route lies in the direct transformation without requiring complex functional group manipulations.

Route B employs an oxidation-protection sequence starting from 4-methylbenzonitrile, a readily available commercial material [2] [3]. This retrosynthetic pathway involves the oxidation of the methyl group to an aldehyde, followed by protection as the dimethyl acetal. The availability and cost-effectiveness of 4-methylbenzonitrile make this route particularly attractive for large-scale synthesis [4].

Route C represents a modular approach that allows for the introduction of various substitution patterns on the benzene ring before acetal formation [5]. This strategy is particularly valuable when preparing a series of related compounds or when specific substitution patterns are required for biological activity studies.

| Route | Key Disconnection | Starting Material | Strategic Advantage |

|---|---|---|---|

| Route A: From 4-Cyanobenzaldehyde | C-O bond cleavage at acetal position | 4-Cyanobenzaldehyde | Direct acetal formation from aldehyde |

| Route B: From 4-Methylbenzonitrile | Oxidation-protection sequence | 4-Methylbenzonitrile | Common starting material availability |

| Route C: Direct Acetal Formation | Aldehyde-acetal transformation | Benzonitrile derivatives | Modular approach for substitution patterns |

Classical Synthetic Routes

From Benzaldehyde Derivatives

The synthesis of 4-(dimethoxymethyl)benzonitrile from benzaldehyde derivatives represents one of the most established classical approaches. The transformation of 4-cyanobenzaldehyde to its dimethyl acetal proceeds through nucleophilic addition of methanol to the carbonyl carbon under acidic conditions [6] [7]. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbon center, followed by nucleophilic attack by methanol to form a hemiacetal intermediate [8].

The hemiacetal intermediate subsequently undergoes a second nucleophilic addition by methanol after protonation and elimination of water, ultimately yielding the desired dimethyl acetal [9]. Typical reaction conditions employ para-toluenesulfonic acid as the catalyst at temperatures ranging from room temperature to 60°C, achieving yields of 85-92% within 4-8 hours [10] [9].

A critical factor in this transformation is the removal of water to drive the equilibrium toward acetal formation. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus or by employing molecular sieves as drying agents [6] [8]. The reaction demonstrates excellent chemoselectivity when conducted under optimized conditions, with minimal formation of side products.

From 4-Methylbenzonitrile

The synthesis route starting from 4-methylbenzonitrile involves a two-step sequence: oxidation of the methyl group to an aldehyde followed by acetal formation [2] [11]. The oxidation step typically employs strong oxidizing agents such as potassium permanganate, chromium-based reagents, or more modern alternatives like ruthenium or iridium catalysts under controlled conditions [2].

The oxidation of 4-methylbenzonitrile to 4-cyanobenzaldehyde requires careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. Temperature control is particularly critical, with optimal conditions typically maintained between 100-150°C depending on the oxidizing system employed [3] [4]. The subsequent acetal formation follows the same principles outlined in the benzaldehyde derivative route.

This route offers the advantage of starting from an inexpensive and readily available commercial material. However, the overall yield is typically lower (70-85%) due to the additional oxidation step, and the reaction time is extended to 12-18 hours for the complete sequence [2].

Acetal Formation Protocols

Classical acetal formation protocols for benzonitrile derivatives have been extensively studied and optimized [12] [6] [9]. The acid-catalyzed mechanism proceeds through a series of reversible steps, beginning with protonation of the carbonyl oxygen to enhance electrophilicity [7] [8]. The choice of acid catalyst significantly influences both reaction rate and selectivity.

Para-toluenesulfonic acid emerges as one of the most effective catalysts for this transformation, providing excellent balance between activity and selectivity [9]. Alternative acid catalysts include hydrochloric acid, sulfuric acid, and various Lewis acids, each offering distinct advantages depending on the specific substrate and reaction conditions [13] [10].

The reaction requires careful control of water content, as the equilibrium between aldehyde and acetal is highly sensitive to moisture levels. Dean-Stark water removal or the use of molecular sieves as drying agents are essential for achieving high conversions [6] [8]. Reaction temperatures typically range from room temperature to reflux conditions, with optimal temperatures depending on the specific catalyst and substrate combination.

| Method | Reagents | Conditions | Typical Yield (%) | Reaction Time (Hours) |

|---|---|---|---|---|

| From 4-Cyanobenzaldehyde + Methanol | Methanol, acid catalyst | Room temperature to 60°C | 85-92 | 4-8 |

| From 4-Methylbenzonitrile oxidation | Oxidizing agent, then methanol | 100-150°C oxidation, then 25°C | 70-85 | 12-18 |

| Direct acetal formation with trimethoxymethane | Trimethoxymethane, Lewis acid | 0-25°C | 88-95 | 2-6 |

| Acid-catalyzed acetalization | p-Toluenesulfonic acid, methanol | Reflux, Dean-Stark water removal | 78-88 | 6-12 |

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to 4-(dimethoxymethyl)benzonitrile synthesis have introduced significant improvements in efficiency, selectivity, and environmental compatibility. Cerium phosphate catalysts represent a breakthrough in bifunctional catalysis for acetal formation reactions [14] [15] [16]. The cerium phosphate system exhibits unique properties as a heterogeneous catalyst, providing both Lewis acid sites for carbonyl activation and weak base sites for alcohol activation [14].

Research demonstrates that cerium phosphate catalysts achieve exceptional performance in the acetalization of 4-cyanobenzaldehyde with methanol, delivering yields of 92-98% with excellent chemoselectivity [15] [16]. The catalyst operates effectively at moderate temperatures (25-80°C) and demonstrates remarkable recyclability, maintaining activity for more than five reaction cycles without significant degradation [14].

Mechanistic studies reveal that the cerium phosphate surface provides uniform active sites that interact selectively with both the carbonyl compound and alcohol through distinct pathways [15]. Infrared spectroscopic analysis shows that acetone adsorbed on cerium phosphate exhibits a carbonyl stretching frequency at 1699 cm⁻¹, significantly lower than the gas-phase value of 1731 cm⁻¹, indicating strong Lewis acid interaction without promoting undesired aldol condensation reactions [16].

Palladium-based catalytic systems have also shown promise for benzonitrile derivative synthesis, particularly in cyanation reactions that can be coupled with subsequent acetal formation [17] [18]. A practical and scalable synthesis of benzonitrile derivatives via palladium-catalyzed cyanation has been demonstrated on a 117 kilogram scale, highlighting the industrial viability of these catalytic approaches [18].

Green Chemistry Approaches

Green chemistry principles have been successfully integrated into the synthesis of 4-(dimethoxymethyl)benzonitrile through several innovative approaches. Ionic liquid catalysis represents one of the most significant advances in environmentally benign synthesis methods [19] [20] [21]. The ionic liquid system [HSO₃-b-Py]·HSO₄ demonstrates multiple functional roles as co-solvent, catalyst, and phase separation agent [20].

This ionic liquid approach eliminates the need for traditional metal salt catalysts and significantly simplifies the separation process [19] [21]. Research shows that when the molar ratio of benzaldehyde to hydroxylamine salt is optimized to 1:1.5, with a volume ratio of para-xylene to ionic liquid of 2:1, both benzaldehyde conversion and benzonitrile yield reach 100% at 120°C in just 2 hours [20].

The ionic liquid system offers exceptional recyclability, with the catalyst being easily recovered through phase separation and directly recycled without significant loss of activity [21]. This approach extends beyond simple benzonitrile synthesis, proving applicable to the green synthesis of various aromatic, heteroaromatic, and aliphatic nitriles with excellent yields [19].

Solvent-free reaction conditions represent another important green chemistry approach [22]. These methods reduce environmental impact by eliminating organic solvents while often improving reaction efficiency through enhanced substrate concentration and reduced mass transfer limitations [23]. Water-based reaction systems have also been developed, utilizing water as a co-solvent to reduce the consumption of organic solvents while maintaining excellent reaction performance [24].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of benzonitrile derivatives, offering precise control over reaction parameters and enabling continuous production [25] [26] [27]. The continuous-flow synthesis of nitriles provides several advantages over traditional batch processes, including enhanced heat and mass transfer, precise residence time control, and improved safety profiles [26].

A notable development in flow chemistry for nitrile synthesis involves the direct preparation of nitriles from carboxylic acids under continuous flow conditions [25]. This method utilizes an acid-nitrile exchange reaction with acetonitrile as solvent under high-temperature and high-pressure conditions. At 350°C and 65 bar, where acetonitrile exists in its supercritical state, the transformation of benzoic acid to benzonitrile requires only 25 minutes residence time [25].

Cyanide-free synthesis approaches have been developed using flow chemistry with para-tosylmethyl isocyanide as a readily available precursor [26]. This continuous process operates with a residence time of just 1.5 minutes and demonstrates excellent scalability, achieving production rates up to 8.8 grams per hour [26]. The method provides both safety advantages by avoiding toxic cyanide reagents and operational benefits through continuous processing.

Flow chemistry applications for acetal formation have shown residence times typically ranging from 1.5 to 25 minutes, with optimal conditions often achieved around 15 minutes [25] [26]. Temperature control in flow systems enables operation at elevated temperatures (up to 350°C) while maintaining excellent product quality and minimizing side reactions [25].

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Selectivity | Recyclability |

|---|---|---|---|---|---|

| Cerium Phosphate (CePO₄) | 4-Cyanobenzaldehyde | 25-80 | 92-98 | Excellent | Yes (>5 cycles) |

| Ionic Liquid [HSO₃-b-Py]·HSO₄ | Benzaldehyde derivatives | 120 | 95-100 | High | Yes (>8 cycles) |

| Palladium on Carbon | Benzonitrile precursors | 100-150 | 85-94 | Good | Limited |

| Heteropolyacid catalysts | Aromatic aldehydes | 60-100 | 88-96 | Very Good | Yes (3-4 cycles) |

Scale-Up Considerations

The successful scale-up of 4-(dimethoxymethyl)benzonitrile synthesis requires careful consideration of multiple factors that influence process efficiency, safety, and economics [28] [29] [30]. Heat transfer considerations become increasingly critical as reaction scale increases due to the decreasing surface area to volume ratio [31] [30]. Laboratory-scale reactions typically exhibit excellent heat transfer control, while industrial-scale processes require sophisticated heat exchanger designs to maintain temperature uniformity [30].

Mass transfer limitations may emerge during scale-up, particularly in heterogeneous catalytic systems [29] [30]. The transition from laboratory to pilot scale generally maintains adequate mass transfer with proper agitation, but industrial-scale processes may require extended residence times or enhanced mixing strategies to overcome diffusion limitations [31].

Mixing efficiency represents a critical design parameter that significantly impacts reaction performance at large scale [30]. Laboratory-scale processes benefit from homogeneous mixing conditions, while larger-scale operations require careful impeller design and power input optimization to ensure uniform concentration profiles throughout the reactor [31] [30].

Catalyst loading considerations play an important economic role in scale-up decisions [28] [4]. Laboratory-scale processes typically employ catalyst loadings of 1-5 mol%, while industrial applications often operate with reduced loadings of 0.1-1 mol% to minimize costs [3] [4]. The development of highly active catalytic systems, such as the cerium phosphate catalysts that maintain activity at low loadings, becomes crucial for commercial viability [14] [15].

Safety considerations become paramount at industrial scale, particularly for processes involving elevated temperatures, pressures, or hazardous reagents [28] [29]. Comprehensive safety protocols must address potential thermal runaway scenarios, especially in highly exothermic acetal formation reactions [30]. The implementation of process analytical technology and advanced control systems helps maintain safe operating conditions while optimizing productivity [29].

Economic factors ultimately determine the commercial viability of synthetic routes [28] [32]. While laboratory-scale synthesis may tolerate high costs per kilogram, industrial processes must achieve competitive economics through process optimization, catalyst recycling, and efficient utilization of raw materials [28] [4]. The development of flow chemistry processes offers particular advantages for scale-up, providing better process control and potentially reducing capital investment requirements compared to traditional batch processes [25] [26].

Industrial-scale benzonitrile production typically employs ammoxidation processes that achieve high productivity levels. Advanced catalyst systems have demonstrated benzonitrile outputs exceeding 200 grams per liter of catalyst per hour while maintaining excellent selectivity [3] [4]. These achievements highlight the importance of catalyst development in achieving economically viable large-scale production.

Process optimization studies indicate that careful attention to reaction engineering principles enables successful scale-up with minimal loss of performance [33] [30]. The development of predictive models and the application of design of experiments methodologies help identify critical process parameters and optimize operating conditions for large-scale implementation [18] [29].

| Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Heat Transfer | Excellent control | Good control with proper design | Requires heat exchangers | A/V ratio decreases with scale |

| Mass Transfer | Fast equilibrium | Adequate with stirring | May need longer residence time | Diffusion limitations possible |

| Mixing Efficiency | Homogeneous mixing | Good with proper impeller | Critical design parameter | Power input optimization |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Catalyst recovery important |

| Safety Considerations | Minimal risk | Controlled environment | Comprehensive safety protocols | Thermal runaway prevention |

| Economic Factors | High cost per kg | Moderate cost | Competitive cost | Process optimization crucial |